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molecular formula C16H17NO3 B1637434 1-Tert-butyl-4-(4-nitrophenoxy)benzene

1-Tert-butyl-4-(4-nitrophenoxy)benzene

Cat. No. B1637434
M. Wt: 271.31 g/mol
InChI Key: ZWOYWHYRFBLDEV-UHFFFAOYSA-N
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Patent
US09296682B2

Procedure details

Following procedure A, 4-fluoronitrobenzene (500 mg, 3.54 mmol, 1.00 eq) and 4-tert-butylphenol (671 mg, 4.46 mmol, 1.26 eq) were dissolved in DMF (6.0 mL). Anhydrous K2CO3 (857 mg, 6.20 mmol, 1.75 eq) was added and the reaction mixture was stirred at room temperature for 52 h. After extraction with EtOAc, the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100) to afford the title compound as pale yellow solid (860 mg, 3.17 mmol, 89% yield). Rf=0.72 (EtOAc/PE 1:9). HRMS (ESI) calcd. for C16H18NO3+ [M+H]+ 272.1281. found: 272.1272. 1H NMR (400 MHz, CDCl3) δ 8.24-8.16 (m, 2H, aromatic H), 7.49-7.39 (m, 2H, aromatic H), 7.06-6.97 (m, 4H, aromatic H), 1.35 (s, 9H, C(CH3)3). 13C NMR (101 MHz, CDCl3) δ 163.82, 152.29, 148.59, 142.54, 127.27, 126.03, 120.15, 116.98, 34.67, 31.58.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step Two
Name
Quantity
857 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:11]([C:15]1[CH:16]=[CH:17][C:18]([O:21][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:19][CH:20]=1)([CH3:14])([CH3:12])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
671 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
857 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 52 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100)

Outcomes

Product
Details
Reaction Time
52 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.17 mmol
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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